molecular formula C25H22N8O3 B2637905 1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione CAS No. 920375-76-4

1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2637905
CAS RN: 920375-76-4
M. Wt: 482.504
InChI Key: SHICESSJUPGSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H22N8O3 and its molecular weight is 482.504. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Research

The compound has been involved in studies concerning the serotonin (5-HT) receptor, specifically the 5-HT(1A) receptor. It's implicated in the pathophysiology and treatment of anxiety and depression, and researchers have targeted it for drug development. For instance, one study utilized Positron Emission Tomography (PET) and a related compound to assess 5-HT(1A) receptor occupancy, indicating its potential application in treating anxiety and mood disorders (Rabiner et al., 2002).

Anxiolytic-Like Effects

Compounds structurally similar to the one have been studied for their anxiolytic-like effects, mediated through pathways involving benzodiazepine and nicotinic receptors. These studies suggest potential therapeutic applications in treating anxiety without affecting mnemonic (memory-related) activity (Brito et al., 2017).

Cancer Therapy Research

Some derivatives of the compound are being explored in the context of cancer therapy. For example, a study on BMS-690514, a related compound, highlighted its role as a selective inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors. It's being developed for treating non–small-cell lung cancer and metastatic breast cancer, demonstrating extensive metabolism and diverse excretory pathways in humans (Christopher et al., 2010).

Metabolic Pathway Studies

The metabolic pathways of structurally related compounds have been extensively studied. For instance, L-735,524, a potent HIV-1 protease inhibitor, was analyzed in human urine to identify its major metabolites and metabolic pathways. Such studies are crucial for understanding the pharmacokinetics of these compounds and their potential therapeutic applications (Balani et al., 1995).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O3/c1-36-17-6-4-5-16(13-17)33-24-21(29-30-33)23(27-15-28-24)31-9-11-32(12-10-31)25(35)22(34)19-14-26-20-8-3-2-7-18(19)20/h2-8,13-15,26H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHICESSJUPGSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

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